molecular formula C16H19BFN3O4 B1408156 1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1430750-99-4

1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1408156
CAS RN: 1430750-99-4
M. Wt: 347.2 g/mol
InChI Key: DINIUTHGNZSOBJ-UHFFFAOYSA-N
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Description

1H-Pyrazole is a class of organic compounds that contain a five-membered aromatic ring with two nitrogen atoms at adjacent positions. The compound you mentioned seems to have additional functional groups attached to it, including a fluoronitrophenyl group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The pyrazole ring provides a planar, aromatic core, while the other groups add steric bulk and electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dioxaborolan-2-yl group might make it useful in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Synthesis and Characterization

A study by Liao et al. (2022) explores the synthesis and characterization of a similar compound, focusing on its crystal structure and density functional theory (DFT) studies. This research emphasizes the utility of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole derivatives as raw substitute materials, demonstrating their importance in the synthesis of complex molecules. The study confirms the structure of the compound through various spectroscopic methods and X-ray diffraction, providing a foundation for further chemical and pharmaceutical applications (Liao et al., 2022).

Molecular Structure Analysis

Yang et al. (2021) conducted synthesis, crystal structure, and DFT study of a related 1-(2-bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole compound. Their research provides insights into the molecular structure, confirming it through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also delves into the conformational analysis and molecular electrostatic potential, revealing structure characteristics and conformations crucial for the compound's reactivity and potential applications (Yang et al., 2021).

Exploration of Synthesis Routes

Another notable research by Kong et al. (2016) focuses on the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib and other biologically active compounds. Their work outlines a three-step synthesis process starting from tert-butyl-4-hydroxypiperidine-1-carboxylate, showcasing the importance of such compounds in developing pharmacologically relevant molecules. The synthesis process and the structural confirmation via MS and 1H NMR spectrum underline the versatility and significance of 1H-pyrazole derivatives in medicinal chemistry and drug development (Kong et al., 2016).

Mechanism of Action

Target of Action

This compound is often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it is involved in.

Biochemical Pathways

As an intermediate in organic synthesis, this compound could be involved in a variety of biochemical pathways . The specific pathways affected would depend on the final products that this compound is used to synthesize.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of catalysts or inhibitors.

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific safety data, it’s hard to comment on the potential hazards .

Future Directions

The future directions for this compound would likely depend on its intended application. Pyrazoles are an area of active research in medicinal chemistry, so it’s possible that new uses for this compound could be discovered .

properties

IUPAC Name

1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BFN3O4/c1-15(2)16(3,4)25-17(24-15)12-8-19-20(10-12)9-11-5-6-13(18)14(7-11)21(22)23/h5-8,10H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINIUTHGNZSOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=C(C=C3)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
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Reactant of Route 6
1H-Pyrazole, 1-[(4-fluoro-3-nitrophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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